molecular formula C5H8N2O2 B132096 cyanomethyl N,N-dimethylcarbamate CAS No. 153648-59-0

cyanomethyl N,N-dimethylcarbamate

Cat. No.: B132096
CAS No.: 153648-59-0
M. Wt: 128.13 g/mol
InChI Key: DNGSJAVLBDTSLA-UHFFFAOYSA-N
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Description

Cyanomethyl N,N-dimethylcarbamate (CAS: 153648-59-0) is a carbamate derivative characterized by a cyanomethyl group (-CH2CN) esterified to the carbamate functional group (O-C(=O)-N(CH3)2). It is structurally distinct due to the presence of both a nitrile and a dimethylamino moiety, which may influence its reactivity and biological activity. Synonyms include Carbamic acid, dimethyl-, cyanomethyl ester (9CI) .

Properties

CAS No.

153648-59-0

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

cyanomethyl N,N-dimethylcarbamate

InChI

InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3

InChI Key

DNGSJAVLBDTSLA-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCC#N

Canonical SMILES

CN(C)C(=O)OCC#N

Synonyms

Carbamic acid, dimethyl-, cyanomethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl N,N-Dimethylcarbamate

  • Structure: Ethyl group (-CH2CH3) replaces the cyanomethyl substituent.
  • Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl carbamate (urethan), which induces growth retardation and malformations . This highlights the critical role of substituents in modulating biological effects.

Cyclohexyl-N,N-Dimethylcarbamate

  • Structure: Cyclohexyl group replaces the cyanomethyl substituent.
  • Conformational Behavior : Exhibits solvent-dependent conformational equilibrium. In CCl4, the equatorial conformation dominates due to 1,3-diaxial steric hindrance. In polar solvents like CD3CN, solvation reduces axial interactions, increasing axial conformer populations .
  • Synthesis: Prepared via established carbamate-forming reactions, such as coupling cyclohexanol with N,N-dimethylcarbamoyl chloride .

Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate

  • Structure: Phosphonate analog with a diethyl phosphoryl group and cyanomethyl-dimethylamino substituent.
  • Synthesis: Synthesized from diethyl phosphite and (N,N-dimethylamino)(methoxy)cyanomethane under phase transfer catalysis or butyllithium conditions .

Physical and Chemical Properties

Compound Conformational Behavior Solvent Effects Reference
Cyclohexyl-N,N-dimethylcarbamate Equatorial preference in CCl4; axial population increases in CD3CN Solvent polarity modulates steric interactions
Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate Stable lithium derivative Enhanced stability due to phosphonate group

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